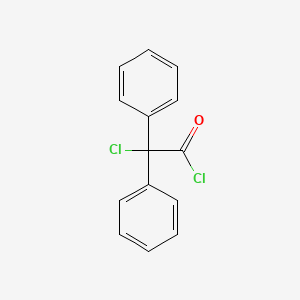

2-Chloro-2,2-diphenylacetyl chloride

Description

Significance and Role as a Key Intermediate in Organic Synthesis

The primary significance of 2-Chloro-2,2-diphenylacetyl chloride in contemporary organic synthesis lies in its function as a key intermediate. Acyl chlorides, in general, are among the most reactive derivatives of carboxylic acids. wikipedia.org Their heightened reactivity stems from the electron-withdrawing nature of both the oxygen and chlorine atoms attached to the carbonyl carbon. This creates a significant partial positive charge on the carbon atom, rendering it highly susceptible to attack by nucleophiles.

This reactivity makes this compound a versatile precursor for the synthesis of a variety of other compounds. It readily undergoes nucleophilic addition-elimination reactions with a range of nucleophiles. savemyexams.com For instance, it can react with:

Alcohols to form esters. savemyexams.com

Amines to form amides. savemyexams.com

Carboxylate salts to form acid anhydrides. wikipedia.org

The use of acyl chlorides like this compound is often preferred over their corresponding carboxylic acids in reactions such as esterification because the reactions are typically faster and proceed to completion, resulting in higher yields of the desired product. savemyexams.com The compound serves as a building block in the construction of more complex molecules, leveraging the reactivity of the acyl chloride group to introduce the diphenylacetyl moiety. For example, related diphenylacetyl chlorides have been employed as protecting reagents in the synthesis of sugar derivatives. researchgate.net

Historical Context of Related Acyl Chloride Reactivity Studies

The study of acyl chlorides and their reactivity is a well-established area of organic chemistry. Historically, their utility as reactive intermediates has been recognized for over a century. The preparation of acyl chlorides is a fundamental transformation, often achieved by treating a carboxylic acid with a chlorinating agent. Common reagents used for this purpose include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride. wikipedia.orgsavemyexams.com A documented procedure for synthesizing the related diphenylacetyl chloride from diphenylacetic acid using thionyl chloride highlights a classic method for preparing these reactive species. orgsyn.org

The high reactivity of acyl chlorides also means they are often prepared immediately before use in a subsequent reaction, a practice known as in situ generation, to avoid decomposition from atmospheric moisture. The fundamental reaction mechanism for acyl chlorides with nucleophiles is the nucleophilic addition-elimination pathway. savemyexams.com This two-step process involves the initial addition of the nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the chloride ion, which is a good leaving group, to regenerate the carbonyl double bond and form the final product.

Modern research continues to explore the reactivity of acyl chlorides in novel transformations. For example, recent studies have investigated the detailed mechanistic pathways of reactions between acyl chlorides and unique nucleophiles like the sodium phosphaethynolate anion (Na(OCP)), demonstrating the ongoing relevance of understanding and harnessing acyl chloride reactivity. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-2,2-diphenylacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O/c15-13(17)14(16,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHKZAUDRWRXMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183261 | |

| Record name | Acetyl chloride, chlorodiphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2902-98-9 | |

| Record name | α-Chloro-α-phenylbenzeneacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2902-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl chloride, chlorodiphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002902989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2902-98-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetyl chloride, chlorodiphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-chloro-α,α-diphenylacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-2,2-Diphenylacetyl Chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDU827PD7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to 2-Chloro-2,2-diphenylacetyl Chloride

The most conventional methods for preparing this compound involve the direct conversion of carboxylic acids or their derivatives using potent chlorinating agents. These methods are valued for their reliability and straightforward application.

The principal precursor for the synthesis of this compound is 2-chloro-2,2-diphenylacetic acid. nih.gov The direct conversion of this carboxylic acid to the corresponding acyl chloride is a standard transformation in organic synthesis. A common and effective reagent for this purpose is thionyl chloride (SOCl₂). acs.orgmasterorganicchemistry.com The reaction involves heating the carboxylic acid with thionyl chloride, often in an inert solvent like carbon tetrachloride. acs.org This process converts the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which then collapses to form the acyl chloride, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts. masterorganicchemistry.com

A related precursor, diphenylacetic acid, can also be used. orgsyn.orgwikipedia.org However, starting from diphenylacetic acid requires not only the conversion of the carboxylic acid to an acyl chloride but also the chlorination of the alpha-carbon (the carbon adjacent to the carbonyl group).

Strategies for forming this compound often combine alpha-halogenation and acyl halide formation into a single conceptual approach, even if they occur in discrete or concurrent steps.

Thionyl chloride is a versatile reagent capable of facilitating both transformations. When reacting with chlorodiphenylacetic acid, its primary role is the conversion to the acyl chloride. acs.org A study by Wasserman and Wharton detailed the reaction of thionyl chloride with chlorodiphenylacetic acid in carbon tetrachloride, refluxing the mixture for approximately six hours until the free acid was consumed. acs.org

Alternative halogenating agents for converting carboxylic acids to acyl chlorides include phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂). orgsyn.orgchemicalbook.com For instance, diphenylacetyl chloride has been successfully prepared by reacting diphenylacetic acid with phosphorus pentachloride. orgsyn.org The mechanism for alpha-halogenation of an acid halide can proceed through an enol intermediate, which is catalyzed by acid. masterorganicchemistry.com The enol acts as a nucleophile, attacking an electrophilic halogen source to form the alpha-halo product. masterorganicchemistry.com

Oxalyl chloride is another highly effective reagent for converting carboxylic acids to acid chlorides under mild conditions. commonorganicchemistry.comcommonorganicchemistry.com Its reaction with a carboxylic acid, often catalyzed by a small amount of dimethylformamide (DMF), produces the acyl chloride along with gaseous byproducts (CO, CO₂, and HCl), which simplifies purification. chemicalbook.comcommonorganicchemistry.com

Alternative and Emerging Synthesis Approaches

While traditional methods are robust, there is ongoing interest in developing alternative synthetic routes that offer milder conditions, higher selectivity, or improved environmental profiles. One such alternative involves the use of oxalyl chloride in place of thionyl chloride. chemicalbook.comcommonorganicchemistry.com The reaction with oxalyl chloride typically proceeds at room temperature and is known for producing clean reactions with byproducts that are easily removed. commonorganicchemistry.com

Another emerging area in synthesis is the use of catalyst systems to activate reagents. For example, triphenylphosphine (B44618) oxide (TPPO) can be used in conjunction with oxalyl chloride to create a potent coupling system for condensation reactions, which proceeds under mild and neutral conditions. nih.gov While not specifically documented for the synthesis of this compound, such systems represent a potential avenue for future research into more efficient and selective syntheses. These methods could be particularly advantageous when dealing with substrates that are sensitive to the highly acidic conditions generated by reagents like thionyl chloride. nih.gov

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of several reaction parameters, including the choice of solvent, temperature, and reaction duration. The goal is to maximize the yield of the desired product while minimizing the formation of impurities, such as the corresponding acid anhydride. acs.orgtandfonline.com

In a documented preparation, reacting 2-chloro-2,2-diphenylacetic acid with thionyl chloride in carbon tetrachloride required refluxing for about six hours to ensure complete conversion of the starting acid. acs.org In a different procedure for the related diphenylacetyl chloride, diphenylacetic acid was refluxed with thionyl chloride in anhydrous benzene (B151609) for seven hours. orgsyn.org The workup for this procedure involved removing the solvent and excess thionyl chloride by distillation under reduced pressure, followed by recrystallization from hexane (B92381) to yield a pure product. orgsyn.org The yield for this two-step purification process was reported to be between 82% and 94%. orgsyn.org

The choice of reagent and conditions can significantly impact the product distribution. For example, the reaction between chlorodiphenylacetic acid and thionyl chloride can lead to an equilibrium mixture of the desired acid chloride and the corresponding acid anhydride. acs.org Optimizing for the acyl chloride requires conditions that favor its formation and prevent its subsequent reaction or decomposition. The use of pre-formed salts of the carboxylic acid substrate in combination with specific bases has also been shown to improve both yield and enantioselectivity in related catalytic reactions. nih.gov

Interactive Data Table: Synthesis Parameters for Acyl Chlorides

The following table summarizes typical reaction conditions for the synthesis of acyl chlorides from carboxylic acids using common chlorinating agents.

| Precursor | Reagent | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| Chlorodiphenylacetic Acid | Thionyl Chloride | Carbon Tetrachloride | Reflux | ~6 | Not specified | acs.org |

| Diphenylacetic Acid | Thionyl Chloride | Anhydrous Benzene | Reflux | 7 | 82-94 | orgsyn.org |

| Generic Carboxylic Acid | Oxalyl Chloride / cat. DMF | Dichloromethane (DCM) | Room Temp | ~1 | High | commonorganicchemistry.com |

| Benzoic Acid | TPPO / Oxalyl Chloride | Acetonitrile | Room Temp | 1 | 96 | nih.gov |

Elucidation of Reaction Mechanisms and Kinetics

Nucleophilic Acyl Substitution Pathways

The predominant mechanism for nucleophilic acyl substitution in acyl chlorides is the addition-elimination mechanism. libretexts.orgchemguide.co.uk This is a two-step process:

Addition: The reaction initiates with the nucleophile attacking the partially positive carbonyl carbon. chemguide.co.ukyoutube.com This leads to the breaking of the carbon-oxygen π bond, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate. libretexts.org

Elimination: The tetrahedral intermediate is unstable. The carbon-oxygen double bond reforms, and in doing so, the carbon-chlorine bond is broken, expelling a chloride ion as the leaving group. libretexts.orgchemguide.co.uk If the nucleophile was neutral (e.g., water or an alcohol), a final deprotonation step occurs to yield the neutral product. libretexts.org

This sequence of an initial addition followed by an elimination is the characteristic pathway for this class of reactions. libretexts.orgyoutube.com

The reactivity of 2-Chloro-2,2-diphenylacetyl chloride is modulated by both steric and electronic factors.

Electronic Effects: The carbonyl carbon is rendered highly electrophilic due to the inductive electron-withdrawing effects of both the carbonyl oxygen and the two chlorine atoms (one on the acyl group and one on the α-carbon). The two phenyl groups can also influence the electron density at the reaction center. libretexts.org This significant positive character at the carbonyl carbon makes it a prime target for nucleophilic attack. youtube.com

Steric Effects: The presence of two bulky phenyl groups attached to the α-carbon introduces significant steric hindrance. This bulk can impede the approach of the nucleophile to the carbonyl carbon, potentially slowing the rate of reaction compared to less substituted acyl chlorides. The final geometry and stability of complexes and reaction intermediates are often determined by the steric and electronic properties of the ligands and substituents involved. nih.govescholarship.org

Solvolysis Mechanisms and Kinetic Studies

Solvolysis is a specific type of nucleophilic substitution where the solvent acts as the nucleophile. Kinetic studies of the solvolysis of acyl chlorides, particularly using the Grunwald-Winstein equation, provide profound mechanistic insights.

The extended Grunwald-Winstein equation is a powerful tool for investigating solvolysis reaction mechanisms. beilstein-journals.org The equation is expressed as:

log(k/k₀) = lN + mY

Where:

k is the rate constant of solvolysis in a specific solvent.

k₀ is the rate constant of solvolysis in the reference solvent (80% ethanol (B145695)/20% water).

l is the sensitivity of the reaction to the solvent's nucleophilicity (N).

m is the sensitivity of the reaction to the solvent's ionizing power (Y).

A study on the closely related compound, diphenylacetyl chloride ((C₆H₅)₂CHCOCl), provides valuable comparative data. The solvolysis rates were measured in 34 different solvents, and the data was correlated using the extended Grunwald-Winstein equation. researchgate.net The analysis yielded an l value of 0.76 and an m value of 0.34. researchgate.net The significant values for both l and m suggest a mechanism with considerable nucleophilic solvent assistance in the transition state, characteristic of an S_N_2-like pathway where bond formation is significant. researchgate.net The ratio of l/m (2.2) further supports this interpretation. researchgate.net

Grunwald-Winstein Parameters for Diphenylacetyl Chloride Solvolysis

| Parameter | Value | Interpretation |

| l (Sensitivity to Nucleophilicity) | 0.76 ± 0.06 | Indicates a high degree of solvent participation as a nucleophile in the rate-determining step. |

| m (Sensitivity to Ionizing Power) | 0.34 ± 0.04 | Suggests a moderate amount of charge separation in the transition state. |

| Correlation Coefficient (R²) | 0.932 | Shows a good fit of the data to the extended Grunwald-Winstein equation. |

Data sourced from a study on diphenylacetyl chloride, a close structural analog. researchgate.net

The l and m values derived from the Grunwald-Winstein analysis quantify the influence of the solvent on the reaction rate.

Solvent Nucleophilicity (N): A large l value, such as the 0.76 observed for diphenylacetyl chloride, signifies that the reaction rate is highly dependent on the nucleophilic properties of the solvent. researchgate.net This implies that the solvent molecule is directly involved in the transition state, forming a new bond to the substrate. This is a hallmark of bimolecular (S_N_2 or addition-elimination) mechanisms. beilstein-journals.orgmdpi.com

Solvent Ionizing Power (Y): The m value reflects the sensitivity of the reaction to the solvent's ability to stabilize charged species. An m value of 0.34 for diphenylacetyl chloride suggests that while there is some charge development in the transition state (as the C-Cl bond breaks), it is not as extensive as would be seen in a classic S_N_1 reaction, which typically has a high m value (close to 1.0) and a low l value. researchgate.netmdpi.com

The Kinetic Solvent Isotope Effect (KSIE) is another critical tool for elucidating reaction mechanisms. It is determined by comparing the rate of a reaction in a protic solvent (like H₂O) to its deuterated counterpart (D₂O). The KSIE is expressed as the ratio k_H₂O / k_D₂O.

A KSIE value greater than 1.0 suggests that the O-H bond of the solvent is being broken in the rate-determining step, which can indicate that the solvent is acting as a nucleophile with general base catalysis from another solvent molecule. nih.gov For the solvolysis of diphenylacetyl chloride, a KSIE of 1.62 was observed. researchgate.net This value is consistent with a mechanism where the solvent acts as a nucleophile and a second solvent molecule acts as a general base to remove a proton in the rate-determining step of the reaction. Studies on sulfonyl chlorides have also shown that KSIE values can indicate the degree of bond breaking in the transition state. nih.govresearchgate.net

Reactivity with Specific Nucleophiles (e.g., Alcohols, Amines, Hydrazines)

The reactions of this compound with nucleophiles such as alcohols, amines, and hydrazines predominantly follow a nucleophilic acyl substitution mechanism at the carbonyl carbon. This is a well-established reaction pattern for acyl chlorides. youtube.com

With Alcohols: In the presence of an alcohol, this compound undergoes esterification. The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, leading to the formation of the corresponding ester and hydrogen chloride. The general mechanism is consistent with a nucleophilic addition-elimination pathway. For the related compound, diphenylacetyl chloride, kinetic studies of its solvolysis in various alcohols (including methanol (B129727) and ethanol) and aqueous mixtures suggest an S_N2 mechanism. researchgate.netcdnsciencepub.com The reaction is characterized by a high degree of bond formation in the transition state. researchgate.net

With Amines: The reaction with primary and secondary amines yields the corresponding amides. Similar to the reaction with alcohols, the mechanism involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon, followed by the elimination of hydrogen chloride. youtube.com To neutralize the HCl byproduct, these reactions are typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine. hud.ac.uk For some less reactive aryl amines or in cases of steric hindrance, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) may be employed to facilitate the reaction.

With Hydrazines: Hydrazine (B178648) and its derivatives react with this compound to form the corresponding hydrazides. The reaction of 2-chloro N,N-diphenylacetamide, a structurally similar compound, with hydrazine hydrate (B1144303) proceeds via reflux in methanol to yield 2-hydrazino-N,N-diphenylacetamide in high yield. nih.gov The general synthesis of hydrazides from acyl chlorides and hydrazine is a well-established method, often involving the condensation of an ester with hydrazine hydrate or the direct reaction of the acyl chloride. nih.govgoogle.com The reaction of chloroacetyl chloride with various substituted hydrazines has been used to synthesize a range of heterocyclic compounds. epstem.netekb.eg

Table 1: Reactivity of this compound with Nucleophiles

| Nucleophile | Product Type | General Reaction Conditions |

|---|---|---|

| Alcohols | Ester | Presence of the alcohol, often with a non-nucleophilic base |

| Amines | Amide | Presence of the amine and a base (e.g., triethylamine, pyridine) |

| Hydrazines | Hydrazide | Reaction with hydrazine or a hydrazine derivative, often in a polar solvent like ethanol or methanol |

Investigations into Side Reactions and Decomposition Pathways (e.g., Hydrolysis)

The inherent reactivity of the acyl chloride functional group makes this compound susceptible to side reactions and decomposition, primarily through hydrolysis.

Hydrolysis: As an acyl chloride, the compound is sensitive to moisture and readily undergoes hydrolysis in the presence of water to form the corresponding carboxylic acid, 2-chloro-2,2-diphenylacetic acid, and hydrogen chloride. researchgate.net This reaction is typically rapid for acyl chlorides. google.com The mechanism of hydrolysis for acyl chlorides can vary from a bimolecular addition-elimination pathway to a unimolecular S_N1-type process, depending on the substituents and the solvent. researchgate.net For the related diphenylacetyl chloride, solvolysis studies in aqueous alcohol mixtures indicate an S_N2 mechanism. researchgate.net This suggests that the hydrolysis of this compound likely proceeds through a similar pathway, where a water molecule acts as the nucleophile.

The hydrolysis of the alpha-chloro group is generally less facile under neutral or acidic conditions compared to the acyl chloride group. However, under certain conditions, substitution of the alpha-chlorine can occur.

Other Decomposition Pathways: Besides hydrolysis, another potential side reaction, particularly in the presence of a non-nucleophilic base like triethylamine, is the formation of diphenylketene (B1584428) through an elimination reaction. This has been documented for the related diphenylacetyl chloride. orgsyn.org While not explicitly detailed for this compound in the reviewed literature, the structural similarity suggests this could be a possible competing pathway.

In syntheses involving bifunctional nucleophiles, side reactions leading to a mixture of products can occur if the nucleophile can react at both the acyl chloride and the alpha-chloro position.

Table 2: Decomposition of this compound

| Pathway | Reactant/Condition | Major Product(s) |

|---|---|---|

| Hydrolysis | Water | 2-Chloro-2,2-diphenylacetic acid, Hydrogen chloride |

| Possible Elimination | Non-nucleophilic base (e.g., Triethylamine) | Diphenylketene (by analogy) |

Advanced Applications in Chemical Synthesis

Role in the Construction of Complex Molecular Architectures

The introduction of the 2-chloro-2,2-diphenylacetyl moiety is a key step in building intricate molecular frameworks, particularly in pharmaceutical chemistry. The compound serves as a critical precursor for creating molecules with specific three-dimensional arrangements and multiple functional groups.

A primary example of its application is in the synthesis of the synthetic opioid analgesic, Piritramide. wikipedia.org Piritramide possesses a complex structure featuring a central quaternary carbon atom bonded to two phenyl rings, a cyano group, and a piperidine-derived chain, which itself contains an amide linkage. nih.gov The construction of the amide portion of this molecule relies on the acylation of a suitable amine precursor. 2-Chloro-2,2-diphenylacetyl chloride, or a derivative, provides the necessary diphenylacetyl scaffold to build the core structure of the drug.

Utilization as an Acylating Agent in Diversified Synthesis

As an acyl chloride, the primary role of this compound is to acylate nucleophiles, a reaction fundamental to organic synthesis.

Formation of Amide Bonds and Related Derivatives

The reaction of acyl chlorides with primary or secondary amines is a robust and widely used method for forming amide bonds. tandfonline.com this compound readily participates in these reactions, serving as an efficient acylating agent for various amine-containing substrates. This reaction is central to its use in pharmaceutical synthesis, such as in the preparation of Piritramide, where an amide linkage is formed by reacting the acyl chloride with a complex piperidine (B6355638) amine. nih.gov The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a stable amide bond and the elimination of hydrogen chloride.

Introduction of the 2-Chloro-2,2-diphenylacetyl Moiety

Every acylation reaction involving this compound results in the covalent attachment of the 2-chloro-2,2-diphenylacetyl group to the substrate. This moiety imparts significant steric bulk due to the two phenyl groups attached to the α-carbon. Furthermore, the presence of a chlorine atom on the same carbon provides an additional reactive site for subsequent nucleophilic substitution or elimination reactions, allowing for further molecular elaboration. This dual functionality makes it a strategic choice for multi-step syntheses.

Acylation of Hydroxyl Groups and Anilines

This compound is effective in the acylation of a wide range of nucleophiles, including alcohols (hydroxyl groups) and anilines (aromatic amines).

Anilines: The reaction with anilines produces N-aryl amides. This type of acylation is a common strategy to protect amine groups or to synthesize biologically active amide compounds. libretexts.org The reaction is typically rapid and high-yielding. tandfonline.comderpharmachemica.com

Hydroxyl Groups: Alcohols react with this compound to form the corresponding esters. This transformation is crucial for protecting hydroxyl groups during a synthetic sequence or for installing the diphenylacetyl group as a permanent feature of the target molecule. A closely related compound, 2-chloro-2-phenylacetyl chloride, has been successfully used for the homogeneous acylation of cellulose (B213188), a biopolymer rich in hydroxyl groups, demonstrating the feasibility of such reactions on complex substrates. ncsu.edu

Illustrative Acylation Reactions

| Substrate Type | Example Substrate | Product Type | Significance |

|---|---|---|---|

| Aniline | Aniline | N-phenyl-2-chloro-2,2-diphenylacetamide | Formation of a stable amide bond, a common motif in pharmaceuticals and materials. tandfonline.com |

| Hydroxyl Group (Alcohol) | Ethanol (B145695) | Ethyl 2-chloro-2,2-diphenylacetate | Formation of an ester, often used for protecting groups or introducing new functionality. |

| Complex Amine | 1-Piperidino-4-(4-aminophenyl)piperidine | Amide derivative | Key step in synthesizing complex molecules like Piritramide. nih.gov |

Regioselective Acylation in Complex Substrates (e.g., Carbohydrates)

In molecules with multiple reactive sites, such as carbohydrates containing several hydroxyl groups of varying reactivity (primary vs. secondary), achieving regioselectivity is a significant synthetic challenge. The steric bulk of an acylating agent can play a crucial role in directing the reaction to the most accessible site.

Research using the closely related diphenylacetyl chloride (DPA-Cl) has shown it to be an effective reagent for the regioselective acylation of carbohydrates. researchgate.net Due to the presence of the two bulky phenyl groups, DPA-Cl demonstrates a high preference for acylating the sterically less hindered primary hydroxyl groups over the more crowded secondary ones. researchgate.net This principle is supported by studies on the acylation of cellulose with the analogous 2-chloro-2-phenylacetyl chloride, where a clear preference for reaction at the C6 primary hydroxyl was observed over the C2 and C3 secondary hydroxyls. ncsu.edu Given that this compound shares this characteristic steric hindrance, it is a promising candidate for similar regioselective transformations in complex polyol substrates.

Applications in Pharmaceutical Synthesis as an Intermediate

The role of this compound as a key intermediate is prominent in the synthesis of certain opioid analgesics. Its structure is directly incorporated into the final active pharmaceutical ingredient (API).

The synthetic opioid Piritramide, used for managing severe pain in several European countries, is a prime example. wikipedia.orgnih.gov The synthesis of Piritramide involves the formation of an amide by reacting a complex amine, 1'-(3-cyano-3,3-diphenylpropyl)-[1,4'-bipiperidine]-4'-amine, with an appropriate acylating agent. This compound is an ideal reagent for this step, directly installing the diphenylacetyl group required for the final drug structure. The subsequent conversion of the α-chloro group to a cyano group completes the synthesis of the core structure of Piritramide.

Role as an Intermediate in Pharmaceutical Synthesis

| Target Drug | Drug Class | Role of this compound | Reference |

|---|---|---|---|

| Piritramide | Synthetic Opioid Analgesic | Key acylating agent for introducing the diphenylacetyl moiety, forming the central amide bond of the drug. | wikipedia.orgnih.gov |

Synthesis of Analgesics and Anti-inflammatory Agents

The structural motif of this compound is present in various compounds investigated for their potential therapeutic effects. Research has been conducted on derivatives of 2-chloro-N,N-diphenylacetamide for their analgesic properties. orientjchem.org In one study, 2-chloro-N,N-diphenylacetamide, which can be synthesized from the chloroacetylation of diphenylamine, served as a foundational molecule for creating novel derivatives. orientjchem.org These subsequent compounds were evaluated for their ability to inhibit the cyclooxygenase (COX) enzyme, a primary target for many analgesic and anti-inflammatory drugs. orientjchem.org

Furthermore, structurally related compounds like 2-chloro phenyl acetic acid serve as crucial intermediates in the pharmaceutical industry for manufacturing anti-inflammatory drugs. kajay-remedies.com The synthesis of new pyrrolidine-2,5-dione-acetamide derivatives, which have shown potential as both anticonvulsant and analgesic agents, also starts from chlorophenyl-substituted acids. mdpi.com This highlights a broader trend where the introduction of a chlorophenyl group is a strategic element in the design of molecules with analgesic activity. mdpi.comscirp.org

Contributions to Agrochemical and Material Science Intermediates

The utility of chlorinated phenylacetyl compounds extends beyond pharmaceuticals into agrochemicals and material science. The closely related compound, 2-Chloro Phenyl Acetic Acid, is widely used in the agrochemical sector. kajay-remedies.com It functions as a key intermediate in the production of plant growth regulators, particularly auxins, which are vital for controlling cell elongation and differentiation in plants. kajay-remedies.com It is also a component in the formulation of some herbicides. kajay-remedies.com

In the realm of material science, chlorinated acyl chlorides are valuable intermediates. nih.gov Compounds like terephthaloyl chloride, which shares the acyl chloride functional group, are used as monomers in the synthesis of high-performance polymers such as polyesters and polyamides. nih.gov The reactivity of the acyl chloride group allows for the formation of robust polymer chains. The broader field of chlorine chemistry facilitates the conversion of abundant resources like sodium chloride into highly reactive and valuable chemical intermediates for synthesizing a wide array of fine chemicals and advanced materials. nih.gov

Acyl chlorides are known to act as initiators in certain polymerization reactions. While the specific use of this compound in creating methoxy (B1213986) polyethylene (B3416737) glycol-block-poly(β-benzyl L-aspartate) (mPEG-BPA) initiators is not explicitly detailed, the general principles of polymer chemistry allow for such applications. Acyl chlorides can initiate ring-opening polymerization of N-carboxyanhydrides (NCAs), a common method for producing polypeptides. In this context, an acyl chloride could react with the NCA monomer to begin the growth of a polymer chain. This type of initiation is fundamental to creating block copolymers, where one type of polymer chain is grown off another.

Novel Reactivities and Derivatization (e.g., Staudinger Reaction, Ketene (B1206846) Chemistry)

The most significant and historically important reactivity of this compound is its role as a precursor in the generation of ketenes, which are themselves highly reactive and versatile synthetic intermediates. wikipedia.org

The study of ketenes as a class of compounds was pioneered by Hermann Staudinger. wikipedia.org In his seminal work in 1905, Staudinger reported the first-ever synthesis of diphenylketene (B1584428). This was achieved through the reductive dehalogenation of this compound using zinc metal. wikipedia.org This reaction, where zinc removes the two chlorine atoms from the α-carbon and the acyl chloride group, established a foundational method for ketene synthesis and opened the door to the systematic investigation of this highly reactive class of organic compounds.

The primary interaction of this compound with ketene chemistry is its transformation into diphenylketene. The pathway, as established by Staudinger, involves a zinc-mediated reductive dehalogenation.

Related structures demonstrate alternative pathways to ketene formation. For instance, diphenylacetyl chloride, which lacks the α-chloro substituent, can be converted to diphenylketene through dehydrohalogenation using a base like triethylamine (B128534). acs.orgorgsyn.org This method involves the removal of an acidic alpha-proton and a chloride ion to form the characteristic C=C=O ketene functionality. wikipedia.org Other substituted acyl chlorides are also routinely used to generate ketenes in situ. thieme.comunt.edu Dichloroketene, for example, is typically generated from trichloroacetyl chloride via dechlorination with activated zinc, a process analogous to Staudinger's original diphenylketene synthesis. thieme.com These methods underscore the importance of α-halo-substituted acetyl chlorides as reliable precursors for generating highly reactive ketenes for use in cycloaddition reactions and other complex organic transformations. thieme.comresearchgate.net

Analytical Methodologies for Research and Quality Control

Challenges in Characterization of Reactive Acyl Chlorides

The characterization of reactive acyl chlorides, such as 2-Chloro-2,2-diphenylacetyl chloride, is fraught with challenges. Their high reactivity makes them susceptible to degradation upon exposure to atmospheric moisture, residual water in solvents, or nucleophilic functional groups present on chromatographic stationary phases. nih.govresearchgate.net This reactivity can lead to the formation of corresponding carboxylic acids (e.g., 2-chloro-2,2-diphenylacetic acid), which may also be present as synthetic precursors or degradation products, complicating accurate quantification. researchgate.net

Direct analysis by common techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) often yields inaccurate results due to on-column degradation or poor chromatographic performance. google.com Furthermore, when these compounds are present as trace-level impurities in a complex matrix, such as in an active pharmaceutical ingredient (API), interferences from the main component and other related impurities can mask the analyte peak, making detection and quantification difficult. nih.govresearchgate.net These challenges necessitate the development of specialized analytical strategies, often involving derivatization or advanced chromatographic techniques, to ensure stability and achieve the required sensitivity and specificity.

Chromatographic Techniques for Purity Assessment and Monitoring

Chromatography is the cornerstone technique for assessing the purity of chemical compounds. For a reactive species like this compound, specific chromatographic approaches are required to overcome the challenges of its instability.

Normal Phase Chromatography (NPC), which utilizes a polar stationary phase and a non-polar mobile phase, is a viable option for analyzing compounds that are soluble in non-polar organic solvents and can be sensitive to aqueous environments. mdpi.com Given the moisture sensitivity of this compound, NPC offers an advantage by employing anhydrous non-polar mobile phases.

Supercritical Fluid Chromatography (SFC) is a form of normal phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. wikipedia.org SFC is particularly well-suited for the analysis of thermally labile and reactive molecules. wikipedia.org The mobile phase in SFC, such as supercritical CO2, is generally non-reactive and has low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to traditional HPLC. researchgate.netregistech.com This technique, sometimes called convergence chromatography, bridges the gap between gas and liquid chromatography. wikipedia.org For a reactive compound like this compound, SFC provides a low-temperature, inert environment that can minimize on-column degradation, making it a powerful tool for purity and chiral separation analysis. wikipedia.orgregistech.com

Due to the high reactivity and potential for erroneous results with direct analysis, chemical derivatization is a frequently employed strategy for the accurate quantification of acyl chlorides. google.comnih.gov This process involves converting the highly reactive acyl chloride into a more stable, less reactive, and more easily detectable derivative prior to chromatographic analysis. researchgate.netlibretexts.org The derivatized product is typically more stable, less polar, and more volatile, making it amenable to standard HPLC or GC analysis. libretexts.org

A common and straightforward derivatization technique is esterification with an alcohol. Anhydrous methanol (B129727) is often used as the derivatization reagent, reacting with the acyl chloride to form a stable methyl ester. researchgate.netresearchgate.net In the case of this compound, this reaction would yield methyl 2-chloro-2,2-diphenylacetate.

This ester derivative is significantly more stable and less reactive than the parent acyl chloride, allowing for robust analysis by reverse-phase HPLC with UV detection. researchgate.net The derivatization can also be coupled with mass spectrometry (LC-MS) for enhanced specificity and sensitivity. researchgate.net Since the mass-to-charge ratio ([M+H]⁺) of the resulting ester is unique, selected ion monitoring (SIM) can be used to selectively detect the derivative with minimal interference from the sample matrix, achieving detection limits at parts-per-million (ppm) levels. researchgate.net

Table 1: Methanol Derivatization Reaction for this compound

| Reactant | Derivatization Reagent | Product | Analytical Technique |

|---|

For enhanced UV detection, especially at trace levels, derivatization reagents that introduce a strong chromophore onto the analyte molecule are used. 2-Nitrophenylhydrazine (B1229437) has been identified as a highly effective reagent for derivatizing acyl chlorides for analysis by HPLC with a Diode-Array Detector (HPLC-DAD). nih.govresearchgate.net

The reaction of an acyl chloride with 2-nitrophenylhydrazine produces a derivative that absorbs strongly in the visible range, typically around 395 nm. nih.govresearchgate.net Most drug substances and their related impurities have weak absorption in this region, so shifting the detection wavelength to this range significantly minimizes matrix interference. nih.govresearchgate.net This method has proven to have high specificity and sensitivity, with detection limits reported in the range of 0.01–0.03 μg/mL for various acyl chlorides. nih.govresearchgate.net The reaction is typically performed at room temperature and can be optimized by adjusting reagent concentration and reaction time. nih.gov

Table 2: 2-Nitrophenylhydrazine Derivatization for HPLC-DAD Analysis

| Parameter | Detail | Reference |

|---|---|---|

| Derivatization Reagent | 2-Nitrophenylhydrazine | nih.govresearchgate.net |

| Reaction Conditions | Room temperature, 30 minutes | researchgate.net |

| Detection Wavelength | ~395 nm | nih.gov |

| Key Advantage | Minimizes matrix interference by shifting absorbance to the visible range. | researchgate.net |

| Detection Limits | 0.01-0.03 µg/mL | researchgate.net |

Hyphenated techniques, which couple a separation method with a spectroscopic detection technology, are indispensable for the analysis of complex samples. chromatographytoday.comnih.gov

LC-MS and GC-MS: The coupling of Liquid Chromatography or Gas Chromatography with Mass Spectrometry provides a powerful tool for both separation and identification. longdom.org For this compound, GC-MS analysis would likely require prior derivatization to form a more volatile and thermally stable compound, such as a methyl ester or an amide. nih.govosti.gov LC-MS can be used directly for the analysis of the derivatized products (e.g., methyl ester or nitrophenylhydrazone), combining the separation power of LC with the high selectivity and sensitivity of MS detection. researchgate.netox.ac.uk The mass spectrometer provides molecular weight and fragmentation information, which confirms the identity of the analyte. chromatographytoday.com

2D-LC: Two-dimensional liquid chromatography (2D-LC) offers significantly increased resolving power for exceptionally complex samples. chromatographyonline.com This technique involves subjecting fractions from a first chromatographic separation (the first dimension) to a second, orthogonal separation (the second dimension). chromatographyonline.comchromatographyonline.com For instance, an initial separation could be based on normal-phase or size-exclusion chromatography, with selected fractions then transferred to a reverse-phase LC-MS system for further separation and analysis. This approach is highly effective at resolving trace impurities that may co-elute with the main component or other impurities in a single-dimension separation. chromatographyonline.comacs.org It can also be used to confirm the on-column formation of degradation products by re-injecting fractions of a main peak into the second dimension. chromatographyonline.com This enhanced selectivity makes 2D-LC a powerful tool for in-depth characterization and quality control of reactive intermediates and their associated impurities. chromatographyonline.comchromatographyonline.com

Derivatization Strategies for HPLC and GC Analysis

Spectroscopic Characterization in Mechanistic and Structural Studies

The elucidation of the structure and the investigation of reaction mechanisms involving this compound rely heavily on modern spectroscopic techniques. Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are indispensable tools for the comprehensive analysis of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum is characterized by specific absorption bands that confirm its structure. The most prominent feature is the very strong carbonyl (C=O) stretching vibration of the acid chloride group. Due to the electron-withdrawing effect of the adjacent chlorine atom, this band appears at a relatively high frequency. libretexts.orguobabylon.edu.iq

The presence of the two phenyl rings gives rise to characteristic absorptions for aromatic C-H and C=C stretching vibrations. The carbon-chlorine (C-Cl) bonds also exhibit stretching vibrations, although these can sometimes be more difficult to assign definitively as they appear in the fingerprint region of the spectrum, which contains many other absorptions.

A summary of the expected characteristic IR absorption bands for this compound is presented below.

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |

| Carbonyl (Acid Chloride) | C=O Stretch | 1810–1775 | Strong |

| Aromatic Ring | C=C Stretch | ~1600, ~1450 | Medium to Weak |

| Aromatic Ring | C-H Stretch | >3000 | Medium to Weak |

| Carbon-Chlorine | C-Cl Stretch | 800-600 | Medium to Strong |

This table provides generalized expected ranges for the functional groups present. Actual values can vary based on the specific molecular environment and the phase of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are critical for confirming the structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple due to the absence of protons on the carbon atom alpha to the carbonyl group. The spectrum would be dominated by signals from the aromatic protons of the two phenyl rings. These protons would likely appear as a complex multiplet in the aromatic region of the spectrum, typically between δ 7.2 and 7.5 ppm. The integration of this multiplet would correspond to ten protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides more detailed structural information by showing signals for each unique carbon atom in the molecule. The key resonances expected for this compound are the carbonyl carbon of the acid chloride, the quaternary carbon atom bonded to the two phenyl rings and a chlorine atom, and the various carbons of the phenyl rings. The carbonyl carbon of acid derivatives typically appears in the range of δ 160-180 ppm. libretexts.org The chemical shifts of the aromatic carbons would also be observed in their characteristic region.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Acid Chloride) | ~165-175 |

| C(Ph)₂Cl | ~80-90 |

| Aromatic Carbons | ~125-140 |

These are predicted chemical shift ranges. Actual values may vary depending on the solvent and instrumental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₄H₁₀Cl₂O), the mass spectrum would exhibit several characteristic features. sigmaaldrich.com

The molecular ion peak (M⁺) would be observed, and due to the presence of two chlorine atoms, it would appear as a cluster of peaks. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. docbrown.info Consequently, the molecular ion region will show three peaks: [M]⁺ (containing two ³⁵Cl atoms), [M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl atom), and [M+4]⁺ (containing two ³⁷Cl atoms), with relative intensities of approximately 9:6:1.

The fragmentation of this compound under electron ionization would likely proceed through several key pathways. A common fragmentation for acid chlorides is the loss of the chlorine radical from the acyl group to form an acylium ion. Another likely fragmentation is the loss of a chlorine radical from the quaternary carbon.

| Ion | m/z (mass-to-charge ratio) | Description |

| [C₁₄H₁₀Cl₂O]⁺ | 264/266/268 | Molecular ion (M, M+2, M+4) |

| [C₁₄H₁₀ClO]⁺ | 229/231 | Loss of a chlorine radical |

| [C₁₃H₁₀Cl]⁺ | 201/203 | Loss of CO and a chlorine radical |

| [C₆H₅]⁺ | 77 | Phenyl cation |

The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³⁵Cl, ³⁷Cl). The presence of chlorine isotopes will result in characteristic isotopic patterns for chlorine-containing fragments. docbrown.infomiamioh.edu

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be essential to elucidate the electronic structure and reactivity of 2-Chloro-2,2-diphenylacetyl chloride. Such studies could provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the partial atomic charges. This information is crucial for predicting the molecule's reactivity towards nucleophiles and electrophiles. For instance, the electrophilicity of the carbonyl carbon is a key factor in its reactions. fiveable.me

Hypothetical Data Table for Electronic Properties (Illustrative) Below is an example of a data table that could be generated from DFT calculations. The values are purely illustrative and not based on actual research for this compound.

| Calculated Property | Hypothetical Value | Method/Basis Set |

| HOMO Energy | -7.5 eV | B3LYP/6-31G(d) |

| LUMO Energy | -1.2 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 6.3 eV | B3LYP/6-31G(d) |

| Dipole Moment | 3.5 D | B3LYP/6-31G(d) |

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound in various solvent environments and during chemical reactions. For example, an MD simulation of its hydrolysis would involve tracking the interactions between the acyl chloride and water molecules over time, providing a step-by-step view of the reaction mechanism. nih.gov These simulations can reveal the role of the solvent in stabilizing intermediates and transition states.

Prediction of Activation Barriers and Transition States

A critical aspect of understanding a chemical reaction is the characterization of its transition state and the associated activation energy barrier. Computational methods can be used to locate the geometry of the transition state and calculate the energy required to reach it. mit.eduims.ac.jp For a reaction like the hydrolysis of this compound, this would involve modeling the approach of a water molecule to the carbonyl carbon and the subsequent departure of the chloride ion. youtube.comlibretexts.org

Hypothetical Data Table for Activation Barriers (Illustrative) This table illustrates the kind of data that could be obtained from such studies. The values are for exemplary purposes only.

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |

| Hydrolysis | DFT (B3LYP/6-311+G(d,p)) | 15.2 |

| Aminolysis (with Ammonia) | DFT (B3LYP/6-311+G(d,p)) | 12.8 |

Correlation with Experimental Kinetic and Mechanistic Data

A powerful approach in chemical research is the combination of theoretical calculations with experimental studies. researchgate.net Theoretical predictions of reaction rates and mechanisms for this compound would ideally be validated against experimental kinetic data. For instance, the calculated activation energies could be used to predict reaction rate constants, which could then be compared with rates measured in the laboratory. Discrepancies between theoretical and experimental results can lead to a refinement of the computational model and a deeper understanding of the reaction mechanism.

Conformational Analysis and Stereochemical Considerations

The presence of two phenyl groups attached to the alpha-carbon of this compound introduces significant conformational flexibility. Computational methods can be used to explore the potential energy surface of the molecule and identify its most stable conformations. The relative orientations of the phenyl rings and the acyl chloride group will influence the molecule's reactivity and its interactions with other molecules.

Furthermore, the alpha-carbon is a stereocenter, meaning that reactions at this position could have stereochemical implications. Theoretical studies could investigate the stereoselectivity of reactions involving this chiral center.

Emerging Research Frontiers and Future Perspectives

Development of Green Chemistry Approaches for Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, significant efforts are being directed towards developing greener synthetic routes for 2-Chloro-2,2-diphenylacetyl chloride and its derivatives. The focus is on minimizing the environmental footprint by reducing waste, eliminating toxic substances, and improving energy efficiency.

Key Research Thrusts:

Aqueous and Solvent-Free Reaction Media: A notable trend is the move away from conventional hazardous organic solvents. Research has demonstrated the feasibility of conducting acylation reactions in environmentally benign media. For instance, the rapid and high-yield N-chloroacetylation of anilines and amines has been successfully carried out in a phosphate (B84403) buffer. sigmaaldrich.comsigmaaldrich.com Such aqueous-based systems are being actively investigated for the synthesis of various amides from acyl chlorides, thereby reducing the dependence on volatile organic compounds.

Metal-Free Catalysis: To circumvent the toxicity and disposal issues associated with heavy metal catalysts, metal-free catalytic systems are gaining prominence. These methods often lead to high product yields and simplified purification protocols, making them attractive for industrial applications. sigmaaldrich.comsigmaaldrich.com

Exploration of Novel Reaction Conditions and Catalysis

The exploration of innovative reaction conditions and catalytic systems is unlocking new synthetic possibilities for this compound. These advancements are leading to improved reaction efficiencies and the discovery of novel chemical transformations.

Innovative Reaction Technologies:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating chemical reactions. Its application in the synthesis of various heterocyclic compounds, including acetamide (B32628) derivatives and benzothiazoles, from related chloroacetyl chlorides has demonstrated significant reductions in reaction times compared to conventional heating methods. uomustansiriyah.edu.iqresearchgate.netnih.gov This technology holds considerable promise for reactions involving this compound.

Sonochemistry: The use of ultrasonic irradiation to promote chemical reactions is another area of active investigation. Sonication can enhance reaction rates and yields, and its combination with techniques like phase-transfer catalysis is being explored for various synthetic applications. rsc.org

Advances in Catalysis:

Phase-Transfer Catalysis (PTC): PTC is a highly effective technique for facilitating reactions between reactants in different phases. Quaternary ammonium (B1175870) salts, a common class of phase-transfer catalysts, have proven effective in a wide range of reactions, such as alkylations and condensations. rsc.org This makes PTC a valuable tool for the synthesis of derivatives from this compound.

Organocatalysis: The use of small, metal-free organic molecules as catalysts is a rapidly expanding field in chemistry. Organocatalysts can provide high levels of stereoselectivity and are often more sustainable than their metal-based counterparts. The application of organocatalysis to reactions involving acyl chlorides is a promising frontier.

Expansion of Synthetic Utility in Undiscovered Molecular Scaffolds

This compound serves as a valuable building block for the construction of diverse and complex organic molecules. A significant area of research is its application in the synthesis of novel heterocyclic scaffolds, many of which form the core of biologically active compounds.

Synthesis of Heterocyclic Architectures:

β-Lactams: The Staudinger synthesis, a classic method for preparing β-lactams, can utilize ketenes generated from precursors like this compound. β-lactams are a critically important class of antibiotics. uomustansiriyah.edu.iq

Thiazoles and Oxazoles: This acyl chloride is a potential starting material for the synthesis of various five-membered heterocycles. Thiazole and oxazole (B20620) rings are prevalent motifs in many pharmaceuticals and natural products. nih.gov

Quinolines: Modified Pfitzinger reactions, which are employed for the synthesis of quinoline-4-carboxylic acids, could potentially incorporate derivatives of this compound to generate novel and complex quinoline (B57606) structures. researchgate.net

Role in Medicinal Chemistry:

The diphenylacetyl group is a key pharmacophore in several biologically active molecules. The ability to readily introduce this functionality using this compound makes it a valuable tool for medicinal chemists in the design and synthesis of new therapeutic agents.

Advanced Analytical Techniques for Trace Impurity Profiling

The purity of this compound is of paramount importance, especially in applications such as pharmaceutical synthesis where minute impurities can have significant consequences. Advanced analytical methods are therefore essential for the precise identification and quantification of any trace contaminants.

| Analytical Technique | Purpose | Examples of Detectable Impurities |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile components. | Can detect residual solvents, unreacted starting materials like diphenylacetic acid, and volatile byproducts. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of non-volatile substances. | Useful for detecting unreacted precursors and higher molecular weight side products. sielc.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural analysis of the compound and its impurities. | Provides definitive structural information for identifying unknown contaminants. du.educhemicalbook.compaulussegroup.com |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Can indicate the presence of hydroxyl (-OH) groups resulting from hydrolysis of the acyl chloride moiety. |

A common strategy for analyzing highly reactive compounds like acyl chlorides involves derivatization to a more stable form prior to analysis. For instance, reaction with an alcohol converts the acyl chloride to a more stable ester, which can then be readily analyzed by techniques such as GC-MS. rsc.org

Theoretical Insights Guiding Experimental Design

Computational chemistry provides powerful tools for understanding the intrinsic properties and reactivity of this compound. These theoretical insights can guide experimental work, helping to optimize reaction conditions and predict outcomes.

Applications of Density Functional Theory (DFT):

DFT is a robust computational method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT can be employed to:

Predict Reactive Sites: By calculating properties such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and electrostatic potential maps, researchers can predict the most probable sites for nucleophilic or electrophilic attack. psu.edumdpi.com

Elucidate Reaction Mechanisms: DFT calculations can model the energetic profiles of reaction pathways, including transition states and intermediates. This provides a detailed understanding of how a reaction proceeds. mdpi.com

Aid in Spectroscopic Analysis: Theoretical predictions of NMR and IR spectra can be compared with experimental data to confirm the structure of a molecule and to help identify unknown impurities.

Quantitative Structure-Activity Relationship (QSAR) Modeling:

In the context of drug discovery, QSAR models can be developed to correlate the chemical structure of derivatives of this compound with their biological activity. DFT-calculated molecular descriptors are frequently used in these models to predict the potential efficacy of novel, yet-to-be-synthesized compounds. psu.edu

Q & A

Basic Questions

Q. What safety precautions are critical when handling 2-chloro-2,2-diphenylacetyl chloride in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to avoid inhalation of vapors, as the compound may release toxic gases (e.g., hydrogen chloride) during decomposition .

- Store in a tightly sealed container under inert gas (e.g., nitrogen) to prevent moisture absorption, which could lead to hydrolysis .

- In case of skin contact, immediately wash with water for 15 minutes and seek medical attention .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Chlorination of Diphenylacetic Acid : React diphenylacetic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux. Monitor completion via TLC. Purify via vacuum distillation to isolate the acid chloride .

- Alternative Method : Use oxalyl chloride (COCl)₂ with catalytic dimethylformamide (DMF) in dry tetrahydrofuran (THF) at 0–5°C. This method minimizes by-products and allows for milder conditions .

Q. Which spectroscopic techniques are effective for characterizing this compound?

- Methodological Answer :

- FT-IR Spectroscopy : Identify the carbonyl (C=O) stretch at ~1770–1810 cm⁻¹ and C-Cl stretch at ~550–750 cm⁻¹ .

- ¹H/¹³C NMR : Confirm the absence of hydroxyl protons (from the precursor acid) and observe aromatic proton signals (δ 7.2–7.6 ppm) and the quaternary carbon (C-Cl) at ~δ 75–85 ppm .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 278.7 (M⁺) and fragment ions corresponding to diphenylmethyl (C₁₃H₁₁⁺) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer :

- Temperature Control : Maintain reflux at 40–50°C to prevent thermal decomposition. Excessively high temperatures may generate diphenylacetylene or chlorinated side products .

- Stoichiometry : Use a 1.2:1 molar ratio of SOCl₂ to diphenylacetic acid to ensure complete conversion. Excess SOCl₂ can be removed under reduced pressure .

- Solvent Choice : Anhydrous dichloromethane or THF minimizes side reactions compared to polar solvents like DMF .

Q. How can contradictions in reported bioactivity data for derivatives of this compound be resolved?

- Methodological Answer :

- Assay Standardization : Replicate studies under identical conditions (e.g., pH, temperature, solvent) to isolate variables. For example, Trospium chloride (a diphenylacetyl derivative) showed varied receptor binding efficiencies depending on assay pH .

- Structural Confirmation : Use X-ray crystallography or 2D NMR (COSY, HSQC) to verify derivative structures, as impurities or stereoisomers may skew results .

- Meta-Analysis : Compare datasets across multiple studies to identify trends (e.g., logP correlations with membrane permeability) .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Model the electrophilicity of the carbonyl carbon using Gaussian or ORCA software. Parameters like Fukui indices can predict nucleophilic attack sites .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media. For example, toluene may stabilize transition states better than DMSO due to lower polarity .

- Docking Studies : Predict binding affinities with biological targets (e.g., enzymes) using AutoDock Vina. This is critical for designing pharmacologically active derivatives .

Notes

- Advanced questions emphasize mechanistic analysis and reproducibility, aligning with academic research rigor.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.